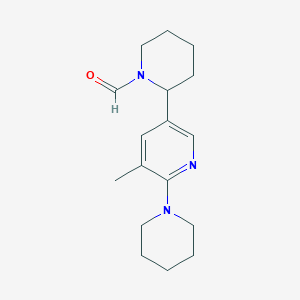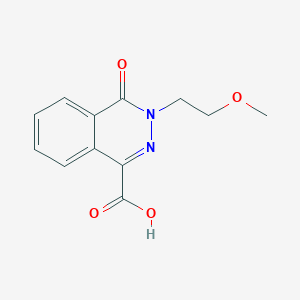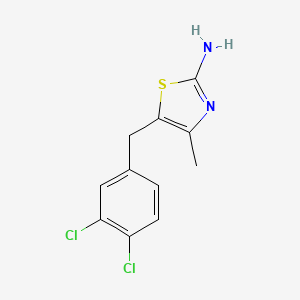
2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Metil-6-(piperidin-1-il)piridin-3-il)piperidin-1-carbaldehído es un complejo compuesto orgánico que presenta una estructura de anillo de piperidina y piridina. Los derivados de piperidina son conocidos por su papel significativo en la química medicinal y las aplicaciones farmacéuticas debido a sus diversas actividades biológicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(5-Metil-6-(piperidin-1-il)piridin-3-il)piperidin-1-carbaldehído generalmente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la ciclización de precursores apropiados bajo condiciones controladas. Por ejemplo, la reacción podría implicar el uso de derivados de piperidina y piridina, seguido de modificaciones de grupos funcionales para introducir el grupo aldehído .
Métodos de producción industrial
La producción industrial de estos compuestos a menudo emplea técnicas de síntesis de alto rendimiento, incluido el uso de reactores automatizados y sistemas de flujo continuo. Estos métodos aseguran un alto rendimiento y pureza del producto final, haciendo que el proceso sea eficiente y escalable .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(5-Metil-6-(piperidin-1-il)piridin-3-il)piperidin-1-carbaldehído puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Conversión del grupo aldehído a un ácido carboxílico.
Reducción: Reducción del grupo aldehído a un alcohol primario.
Sustitución: Reacciones de sustitución nucleofílica en los anillos de piperidina o piridina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo se pueden usar en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo aldehído produce un ácido carboxílico, mientras que la reducción da como resultado un alcohol primario .
Aplicaciones Científicas De Investigación
2-(5-Metil-6-(piperidin-1-il)piridin-3-il)piperidin-1-carbaldehído tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como intermediario en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(5-Metil-6-(piperidin-1-il)piridin-3-il)piperidin-1-carbaldehído involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando una cascada de eventos bioquímicos. Las vías y los objetivos exactos pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de piperidina: Compuestos como la piperina y los alcaloides de piperidina comparten similitudes estructurales.
Derivados de piridina: Compuestos como la nicotinamida y la piridoxina también presentan el anillo de piridina.
Unicidad
Lo que diferencia a 2-(5-Metil-6-(piperidin-1-il)piridin-3-il)piperidin-1-carbaldehído es su combinación única de anillos de piperidina y piridina, junto con la presencia de un grupo aldehído. Esta estructura imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C17H25N3O |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
2-(5-methyl-6-piperidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C17H25N3O/c1-14-11-15(16-7-3-6-10-20(16)13-21)12-18-17(14)19-8-4-2-5-9-19/h11-13,16H,2-10H2,1H3 |
Clave InChI |
IZGRGCCAMHQRFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCCCC2)C3CCCCN3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate](/img/structure/B11816253.png)



![tert-butyl 3-(piperidin-4-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B11816275.png)
![rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11816281.png)

![(S)-Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11816291.png)



![2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate](/img/structure/B11816319.png)
![[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11816322.png)
![4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816330.png)
